molecular formula C27H29N5O6S B019520 Bosentan-d4 CAS No. 1065472-77-6

Bosentan-d4

Cat. No. B019520
Key on ui cas rn: 1065472-77-6
M. Wt: 555.6 g/mol
InChI Key: GJPICJJJRGTNOD-RZOBCMOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610518B2

Procedure details

Streptomyces rimosus subsp. rimosus ATCC10970 maintained on a quarter strength ATCC172 agar slope was inoculated as a loopful of spores into a 300 ml Erlenmeyer flask containing 50 ml of AS-7H inoculum medium. This was allowed to incubate for 2 days at 28° C., 200 rpm on an Infors Multitron™ Shaker with 1″ throw. 2 mls of this inoculum medium was then transferred to one 300 ml Erlenmeyer flask containing 50 ml of AP-5H production medium and incubated under the same conditions for a further 24 hours. At this point 1 mg of 4-tert butyl-N-[4-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(2-pyrimidinyl)pyrimidin-6-yl]benzenesulphonamide (CA 2071193) dissolved in 0.5 ml of dimethylsulfoxide was added to each of the flasks and the fermentation allowed to continue under the same conditions for a further 24 hours. The flask was then extracted with 200 mls of ethyl acetate and the combined ethyl acetate solubles concentrated to dryness to give a gum solid.

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([S:11]([NH:14][C:15]2[N:20]=[C:19]([C:21]3[N:26]=[CH:25][CH:24]=[CH:23][N:22]=3)[N:18]=[C:17]([O:27][CH2:28][CH2:29][OH:30])[C:16]=2[O:31][C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=2[O:38][CH3:39])(=[O:13])=[O:12])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].CS(C)=[O:42]>>[OH:30][CH2:29][CH2:28][O:27][C:17]1[C:16]([O:31][C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=2[O:38][CH3:39])=[C:15]([NH:14][S:11]([C:8]2[CH:7]=[CH:6][C:5]([C:1]([CH3:4])([CH3:2])[CH2:3][OH:42])=[CH:10][CH:9]=2)(=[O:12])=[O:13])[N:20]=[C:19]([C:21]2[N:22]=[CH:23][CH:24]=[CH:25][N:26]=2)[N:18]=1

Inputs

Step One
Name
one
Quantity
300 mL
Type
reactant
Smiles
Step Two
Name
Quantity
1 mg
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC1=C(C(=NC(=N1)C1=NC=CC=N1)OCCO)OC1=C(C=CC=C1)OC
Name
Quantity
0.5 mL
Type
reactant
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
rimosus ATCC10970 maintained on a quarter strength ATCC172 agar slope
ADDITION
Type
ADDITION
Details
containing 50 ml of AS-7H inoculum medium
ADDITION
Type
ADDITION
Details
containing 50 ml of AP-5H production medium
WAIT
Type
WAIT
Details
incubated under the same conditions for a further 24 hours
Duration
24 h
ADDITION
Type
ADDITION
Details
was added to each of the flasks
WAIT
Type
WAIT
Details
to continue under the same conditions for a further 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
The flask was then extracted with 200 mls of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the combined ethyl acetate solubles concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give a gum solid

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
OCCOC1=NC(=NC(=C1OC1=C(C=CC=C1)OC)NS(=O)(=O)C1=CC=C(C=C1)C(CO)(C)C)C1=NC=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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